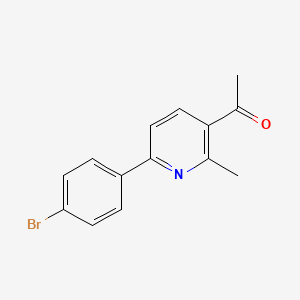

1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone

CAS No.: 925006-44-6

Cat. No.: VC11682309

Molecular Formula: C14H12BrNO

Molecular Weight: 290.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 925006-44-6 |

|---|---|

| Molecular Formula | C14H12BrNO |

| Molecular Weight | 290.15 g/mol |

| IUPAC Name | 1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone |

| Standard InChI | InChI=1S/C14H12BrNO/c1-9-13(10(2)17)7-8-14(16-9)11-3-5-12(15)6-4-11/h3-8H,1-2H3 |

| Standard InChI Key | YSKWXWXSTOWRKS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=N1)C2=CC=C(C=C2)Br)C(=O)C |

| Canonical SMILES | CC1=C(C=CC(=N1)C2=CC=C(C=C2)Br)C(=O)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone features a pyridine core substituted at the 2-position with a methyl group and at the 6-position with a 4-bromophenyl ring. The ethanone (acetyl) group at the 3-position introduces a reactive ketone functionality. This arrangement confers both aromatic stability and sites for further chemical modification. The molecular formula is C₁₄H₁₂BrNO, with a molecular weight of 290.15 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂BrNO |

| Molecular Weight | 290.15 g/mol |

| Hazard Classification | Combustible Solid; Eye Irritant |

| SMILES Notation | CC(=O)C1=C(N=CC(=C1)C2=CC=C(C=C2)Br)C |

| InChI Key | Not explicitly provided |

The bromine atom at the para position of the phenyl ring enhances electrophilic substitution reactivity, while the methyl and ketone groups influence solubility and intermolecular interactions.

Stability and Reactivity

As a brominated aromatic compound, 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone is expected to exhibit moderate stability under standard conditions. The ketone group may participate in condensation or nucleophilic addition reactions, while the bromine atom offers a site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone typically involves multi-step reactions combining pyridine derivatives with brominated aromatic precursors. While explicit details of its synthesis are proprietary, analogous routes suggest the use of palladium-catalyzed cross-couplings to attach the 4-bromophenyl group to the pyridine ring. For example:

-

Pyridine Functionalization: A pre-functionalized pyridine derivative (e.g., 3-acetyl-2-methylpyridine) undergoes halogenation or metallation to activate the 6-position.

-

Cross-Coupling: A Suzuki-Miyaura coupling with 4-bromophenylboronic acid introduces the bromophenyl group.

-

Purification: Chromatography or recrystallization isolates the final product.

This methodology aligns with industrial practices for synthesizing brominated heterocycles, emphasizing atom economy and catalytic efficiency.

Industrial Availability

Suppliers such as Sigma-Aldrich and Vulcanchem list this compound as a research-grade material, indicating its niche use in early-stage drug discovery. Scalable production remains limited, likely due to the specialized demand for brominated pyridines in medicinal chemistry.

Applications in Research

Pharmaceutical Intermediates

Brominated pyridines are pivotal in developing kinase inhibitors and antiviral agents. The 4-bromophenyl group in this compound serves as a handle for further functionalization, enabling the construction of biaryl structures common in drug candidates. For instance, analogous compounds have been explored as intermediates in COX-2 inhibitor syntheses, though direct links to commercial pharmaceuticals remain undocumented .

Materials Science

The planar aromatic system and bromine substituent make this compound a candidate for organic semiconductors or ligand design in coordination chemistry. Bromine’s heavy atom effect could also enhance photoluminescence properties in optoelectronic materials.

Future Directions

Despite its limited documented applications, 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone holds promise in multiple domains:

-

Drug Discovery: As a scaffold for designing bromine-containing analogs of existing therapeutics.

-

Catalysis: As a ligand precursor in palladium-catalyzed reactions, leveraging its aryl bromide moiety.

-

Polymer Chemistry: Incorporating brominated units into conjugated polymers for enhanced electronic properties.

Further research should prioritize elucidating its biological activity and optimizing synthetic routes for large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume